molecular formula C21H28N4O3 B2746073 N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide CAS No. 953137-15-0

N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide

Cat. No.: B2746073
CAS No.: 953137-15-0
M. Wt: 384.48
InChI Key: XUVUCSGQAUFKFQ-UHFFFAOYSA-N
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Description

N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide is a synthetic organic compound that belongs to the class of oxalamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 2-methoxyethylamine.

    Quinoline Derivative Synthesis: The quinoline moiety is prepared via a multi-step process involving the cyclization of an appropriate precursor.

    Coupling Reaction: The piperidine and quinoline intermediates are coupled using an oxalyl chloride reagent to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce reduced piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)acetamide
  • N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)urea

Uniqueness

N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2-methylquinolin-4-yl)ethanediamide is unique due to its specific oxalamide linkage, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-15-13-19(17-5-3-4-6-18(17)23-15)24-21(27)20(26)22-14-16-7-9-25(10-8-16)11-12-28-2/h3-6,13,16H,7-12,14H2,1-2H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVUCSGQAUFKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCN(CC3)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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